molecular formula C21H18ClN3O3S B2705701 N-(2-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 900003-68-1

N-(2-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2705701
CAS RN: 900003-68-1
M. Wt: 427.9
InChI Key: NIMGCCMVWWMBQU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18ClN3O3S and its molecular weight is 427.9. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives similar to N-(2-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide has been extensively studied. These compounds are typically synthesized through various chemical reactions that allow for the introduction of diverse functional groups, enhancing their reactivity and utility in further chemical transformations. For instance, compounds involving chlorophenyl and pyrimidinyl groups have been synthesized for their potential biological activities and have been evaluated against various bacterial and fungal strains (Krátký, Vinšová, & Stolaříková, 2017; Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016). Such synthetic endeavors are crucial for developing new therapeutic agents and materials with specific properties.

Biological Activities and Applications

The structural moiety of N-(2-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide suggests potential biological activities, including antimicrobial and antitumor effects. Compounds featuring similar structures have demonstrated marked activity against a range of microbial pathogens and cancer cell lines, indicating their significance in drug development and pharmacological research (El-Morsy, El-Sayed, & Abulkhair, 2017; Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019). These activities are often attributed to the ability of such compounds to interact with biological macromolecules, disrupting vital biological processes in pathogens or cancer cells.

Material Science and Photovoltaic Applications

In addition to biomedical applications, compounds with structural similarities to N-(2-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide have been explored for their potential in material science, particularly in the development of photovoltaic cells (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020). Their electronic properties and light-harvesting efficiencies make them suitable candidates for use in dye-sensitized solar cells (DSSCs), highlighting the versatility of these compounds beyond pharmaceutical applications.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c1-2-11-25-20(27)19-18(13-7-3-6-10-16(13)28-19)24-21(25)29-12-17(26)23-15-9-5-4-8-14(15)22/h3-10H,2,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMGCCMVWWMBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

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